molecular formula C11H12O3 B13302862 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid

2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid

Cat. No.: B13302862
M. Wt: 192.21 g/mol
InChI Key: PQWYOJBUJZEGJM-UHFFFAOYSA-N
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Description

Benzofuran Derivatives in Modern Organic Chemistry

Benzofuran derivatives occupy a privileged position in synthetic organic chemistry due to their prevalence in bioactive natural products and pharmaceuticals. The benzofuran ring system, characterized by a fused benzene and furan structure, exhibits unique electronic properties that facilitate diverse functionalization strategies. Modern synthetic approaches leverage transition metal catalysis, radical reactions, and Lewis acid-mediated cyclizations to construct these frameworks efficiently. For instance, rhodium-catalyzed C–H activation has enabled the synthesis of 3-substituted benzofurans through migratory insertion and β-oxygen elimination pathways. Similarly, heteroatom-centered anions have been employed as super-electron-donors (SEDs) to initiate radical coupling reactions, yielding 3-functionalized benzofurans in high yields.

The structural versatility of benzofurans is exemplified by their incorporation into drugs such as amiodarone, an antiarrhythmic agent, and natural products like eustifoline D, which exhibits antitumor activity. These applications highlight the scaffold’s ability to accommodate diverse substituents while maintaining metabolic stability—a key consideration in drug design. Recent methodologies, including electrochemical synthesis and interrupted Pummerer reactions, further expand the synthetic toolbox, allowing access to previously challenging derivatives such as seleniranium-intermediate-based benzofurans.

Evolution of Dihydrobenzofuran Scaffold Research

The dihydrobenzofuran scaffold, a partially saturated variant of benzofuran, has garnered attention for its enhanced conformational flexibility and reduced aromaticity, which can improve target binding and solubility. Early synthetic routes relied on acid-catalyzed cyclizations of o-hydroxybenzyl ketones, but these often suffered from limited substrate scope and harsh reaction conditions. Contemporary strategies employ transition metal catalysts to achieve milder and more selective transformations. For example, scandium triflate has been used to catalyze [4 + 1] cycloadditions between isocyanides and o-quinone methides, yielding aminobenzofurans under eco-friendly conditions.

A notable advancement is the development of one-pot protocols using zinc chloride and manganous chloride to synthesize 2,3-dihydrobenzofuran derivatives from sodium phenate and ethylene chlorohydrin. This method proceeds via initial formation of 2-phenylphenol, followed by intramolecular cyclization at elevated temperatures, demonstrating scalability and functional group tolerance. Computational studies have further elucidated the role of Lewis acids in stabilizing oxocarbenium intermediates during cyclization, providing mechanistic insights that guide catalyst selection.

Synthetic Method Catalyst System Key Intermediate Yield Range
Rhodium-Catalyzed C–H Activation CpRh/NaOPiv·H₂O Vinyl Triflate 30–80%
Radical Coupling Heteroatom Anion SEDs Phosphine/Thiol Complex 45–92%
Electrochemical Synthesis Platinum Electrodes Seleniranium Intermediate 70–85%
Lewis Acid Cyclization ZnCl₂/MnCl₂ 2-Phenylphenol 75–91%

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)propanoic acid

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)9-4-2-3-8-5-6-14-10(8)9/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

PQWYOJBUJZEGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1OCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Tandem Cyclization-Coupling

This method leverages palladium-mediated cyclization and cross-coupling to construct the dihydrobenzofuran core. Key steps include:

  • Substrate preparation : 3-Methoxyphenylethan-2-ol derivatives are iodinated using FeCl₃ (10 mol%) in acetonitrile at 50°C for 7 hours.
  • Cyclization : CuI (20 mol%) and 1,10-phenanthroline catalyze intramolecular etherification in DMF at 110°C, yielding 2,3-dihydrobenzofuran intermediates.
  • Side-chain functionalization : The propanoic acid moiety is introduced via Suzuki-Miyaura coupling or hydrolysis of nitrile intermediates.

Typical Conditions :

Parameter Value
Yield 56–72%
Catalyst Pd(OAc)₂/CuI
Solvent DMF/AcCN
Reaction Time 12–24 hours

Hydrolysis of Ester Precursors

Ester derivatives (e.g., methyl 2-(2,3-dihydro-1-benzofuran-7-yl)propanoate) are hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis : Formic acid (85%) at 80°C for 6 hours cleaves esters to carboxylic acids.
  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at reflux for 4 hours.

Comparative Efficiency :

Condition Yield Purity
Formic acid 89% >95%
NaOH 78% 90%

Thermal Rearrangement of 1,3-Benzodioxoles

2-Substituted 1,3-benzodioxoles undergo thermal rearrangement in the presence of acid catalysts:

  • Substrate synthesis : Catechol reacts with isobutyraldehyde in benzene with H₂SO₄ (cat.) to form 2-isopropyl-1,3-benzodioxole.
  • Rearrangement : Heating at 180°C for 2 hours in xylenes induces ring contraction to 2,3-dihydrobenzofuran derivatives.

Limitations :

  • Moderate yields (29–64%) due to competing side reactions.
  • Requires rigorous temperature control to avoid decomposition.

Resolution of Racemic Mixtures

For enantiomerically pure forms, chiral resolution is employed:

  • Chiral bases : (S)-(-)-α-methylbenzylamine resolves racemic carboxylic acids via diastereomeric salt formation.
  • Catalytic asymmetric hydrogenation : Ru(II)-(S)-DM-Segphos catalysts achieve >95% enantiomeric excess in hydrogenation steps.

Optimized Parameters :

Catalyst Loading Pressure ee
2 mol% Ru(II) 10 bar 95%

Critical Analysis of Methods

Method Advantages Drawbacks
Palladium catalysis High regioselectivity Costly catalysts
Ester hydrolysis Scalable, mild conditions Requires pure ester precursors
Thermal rearrangement Simple starting materials Low yields

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of benzofuran derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ in substituents on the benzofuran core, chain length, and functional groups. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
2-(2,3-Dihydro-1-benzofuran-7-yl)acetamide C10H11NO2 Acetamide group replacing propanoic acid Enhanced lipophilicity; amide stability
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid C13H16O4 Propanoic acid linked via ether, dimethyl groups Increased steric hindrance; altered solubility
(2Z)-3-[4,5-Dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-7-yl]prop-2-enoic acid C15H16O7 Propenoic acid, hydroxyl groups on benzofuran Higher polarity; potential metabolic activity
1-[2-(2,3-Dihydro-1-benzofuran-7-yl)ethyl]cyclopropan-1-ol C13H16O2 Cyclopropanol-ethyl chain substituent Rigid cyclopropane ring; altered pharmacokinetics

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C12H14O3, MW ~206.24 g/mol) exhibits moderate polarity due to the carboxylic acid group. In contrast, the acetamide analog (C10H11NO2, MW ~177.20 g/mol) is less polar, favoring membrane permeability. The metabolite with hydroxyl groups (C15H16O7, MW ~308.28 g/mol) shows significantly higher polarity, impacting solubility and metabolic clearance.
  • Solubility: Propanoic acid derivatives generally exhibit better aqueous solubility than their ester or amide counterparts. For example, the oxy-linked propanoic acid (C13H16O4) may have reduced solubility compared to the target compound due to steric effects from dimethyl groups.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid is a compound of significant interest in medicinal chemistry, primarily due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzofuran moiety fused with a propanoic acid group , which is critical for its pharmacological properties. The presence of the dihydrobenzofuran structure contributes to its lipophilicity and bioavailability, enhancing its interaction with biological systems.

Research indicates that 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid acts primarily as a selective agonist for cannabinoid receptors , particularly CB2 receptors. This interaction is believed to mediate its analgesic effects, making it a candidate for treating neuropathic pain and other conditions related to the endocannabinoid system . The stereochemistry of the compound plays a crucial role in its biological activity, as specific enantiomers exhibit enhanced receptor binding affinity and selectivity.

Analgesic Properties

A study demonstrated that derivatives of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid showed significant efficacy in reversing neuropathic pain in animal models. Notably, the compound did not adversely affect locomotor behavior, indicating a favorable therapeutic profile .

Antimicrobial Activity

Compounds related to 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid have exhibited antibacterial and antifungal properties . For example, derivatives demonstrated moderate to good antimicrobial activity against various strains of bacteria and fungi. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

Case Studies

Study Objective Findings
Study on Neuropathic Pain Evaluate analgesic effectsThe compound reversed neuropathic pain without affecting locomotion.
Antimicrobial Activity Assessment Test antibacterial propertiesShowed MIC values ranging from 4.69 to 156.47 µM against multiple bacterial strains.

Synthesis and Derivatives

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid typically involves several key steps including palladium-catalyzed reactions and esterification processes which enhance its biological activity by modifying its lipophilicity. The ability to create various derivatives allows for the exploration of different biological activities and mechanisms.

Q & A

Basic: What are the recommended synthetic routes for 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves functionalizing the benzofuran core through Friedel-Crafts alkylation or coupling reactions. For example, bromination of 2,3-dihydrobenzofuran derivatives at the 7-position followed by nucleophilic substitution with a propanoic acid precursor is a common approach . Optimization includes:

  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
  • Solvents : Polar aprotic solvents (e.g., THF) improve reaction homogeneity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted intermediates.
  • Yield Enhancement : Temperature control (60–80°C) minimizes side reactions like over-oxidation .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid?

Answer:

  • NMR : ¹H and ¹³C NMR confirm the benzofuran scaffold (δ 6.5–7.5 ppm for aromatic protons) and propanoic acid side chain (δ 2.5–3.5 ppm for methylene groups) .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm particle size) with UV detection at 254 nm assess purity (>98% by area) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~206.1 Da) .

Advanced: How can researchers address discrepancies in biological activity data observed in different studies involving 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid derivatives?

Answer:
Discrepancies often arise from variations in:

  • Impurity Profiles : Trace impurities (e.g., epoxide byproducts) may skew bioassay results. Use pharmacopeial-grade reference standards (e.g., EP Impurity L) for calibration .
  • Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability .
  • Structural Confirmation : Recharacterize disputed compounds via X-ray crystallography (as in ) to resolve stereochemical ambiguities.

Advanced: What strategies can be employed to resolve synthetic challenges such as low regioselectivity in the functionalization of the benzofuran core of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic attack to the 7-position .
  • Protection-Deprotection : Use Fmoc-protected intermediates to block reactive sites during coupling reactions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics (e.g., 100°C for 30 min vs. 12 hrs conventionally) .

Advanced: What in silico methods are suitable for predicting the physicochemical properties and binding affinities of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid derivatives prior to experimental validation?

Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 enzyme for anti-inflammatory studies) to predict binding modes .
  • DFT Calculations : Gaussian 16 optimizes geometries and calculates HOMO/LUMO energies to assess reactivity .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and solubility (<0.1 mg/mL), guiding formulation strategies .

Advanced: How should researchers design structure-activity relationship (SAR) studies to elucidate the pharmacophoric elements of 2-(2,3-Dihydro-1-benzofuran-7-yl)propanoic acid analogs?

Answer:

  • Core Modifications : Synthesize analogs with methyl/ethyl substitutions on the benzofuran ring to evaluate steric effects .
  • Side-Chain Variations : Replace propanoic acid with acetic or butyric acid to assess carboxylate positioning .
  • Biological Testing : Use standardized assays (e.g., LPS-induced IL-6 inhibition for anti-inflammatory activity) to quantify potency differences .

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